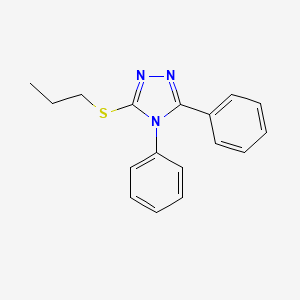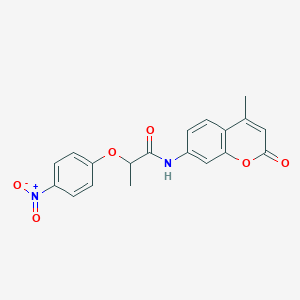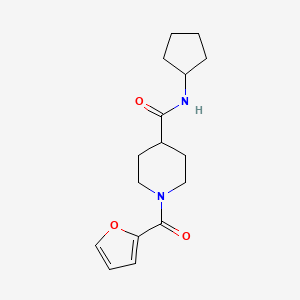
3,4-diphenyl-5-(propylthio)-4H-1,2,4-triazole
Übersicht
Beschreibung
3,4-diphenyl-5-(propylthio)-4H-1,2,4-triazole, also known as DPTH, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. DPTH belongs to the class of 1,2,4-triazole compounds, which are known for their diverse biological activities such as antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 3,4-diphenyl-5-(propylthio)-4H-1,2,4-triazole is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been shown to activate the caspase pathway, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. Some of the notable effects are discussed below:
Antimicrobial Effects: this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane and inhibiting their metabolic processes.
Anticancer Effects: this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth and proliferation of cancer cells by blocking the cell cycle.
Anti-inflammatory Effects: this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6. It has also been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-diphenyl-5-(propylthio)-4H-1,2,4-triazole has several advantages and limitations when used in lab experiments. Some of the notable advantages and limitations are discussed below:
Advantages:
1. This compound is readily available and can be synthesized in good yield and purity.
2. This compound exhibits a wide range of biological activities and can be used in a variety of experiments.
3. This compound is relatively stable and can be stored for long periods of time.
Limitations:
1. This compound is toxic and should be handled with care.
2. This compound is relatively insoluble in water and may require the use of organic solvents for experiments.
3. This compound may exhibit non-specific effects in some experiments and should be used with caution.
Zukünftige Richtungen
There are several future directions for research on 3,4-diphenyl-5-(propylthio)-4H-1,2,4-triazole. Some of the notable directions are discussed below:
1. Development of this compound derivatives with improved biological activity and specificity.
2. Investigation of the mechanism of action of this compound in more detail.
3. Exploration of the potential therapeutic applications of this compound in various diseases.
4. Investigation of the toxicity and safety profile of this compound in vivo.
5. Development of new methods for the synthesis of this compound and its derivatives.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities such as antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The synthesis of this compound involves the reaction of propylthiol with 3,4-diphenyl-1,2,4-triazole-5-thione in the presence of a base such as sodium hydroxide. This compound has several advantages and limitations when used in lab experiments. There are several future directions for research on this compound, including the development of this compound derivatives with improved biological activity and specificity, investigation of the mechanism of action of this compound in more detail, and exploration of the potential therapeutic applications of this compound in various diseases.
Wissenschaftliche Forschungsanwendungen
3,4-diphenyl-5-(propylthio)-4H-1,2,4-triazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities such as antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. Some of the notable research applications of this compound are discussed below:
Antimicrobial Activity: this compound has been found to exhibit potent antimicrobial activity against a wide range of bacteria and fungi. It has been shown to inhibit the growth of bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, and fungi such as Candida albicans and Aspergillus niger.
Anticancer Activity: this compound has been found to exhibit potent anticancer activity against a wide range of cancer cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth and proliferation of cancer cells by blocking the cell cycle.
Anti-inflammatory Activity: this compound has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6. It has also been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in inflammation.
Eigenschaften
IUPAC Name |
3,4-diphenyl-5-propylsulfanyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-2-13-21-17-19-18-16(14-9-5-3-6-10-14)20(17)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRWNHAVIBVAKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclopentyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4727569.png)

![{[5-(4-methylphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetic acid](/img/structure/B4727589.png)
![ethyl 2-[({[3-(4-bromo-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4727591.png)

![4-(1-piperidinyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4727600.png)

![N-[4-(aminosulfonyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4727607.png)
![3,6-dicyclopropyl-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4727625.png)

![methyl 4-({[(3-chlorobenzyl)amino]carbonyl}amino)benzoate](/img/structure/B4727645.png)

![1-[4-(1-naphthyloxy)butyl]piperidine](/img/structure/B4727669.png)
